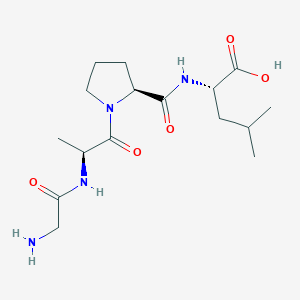

H-Gly-Ala-Pro-Leu-OH

CAS No.:

Cat. No.: VC19118364

Molecular Formula: C16H28N4O5

Molecular Weight: 356.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H28N4O5 |

|---|---|

| Molecular Weight | 356.42 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |

| Standard InChI Key | SUCZGAQPOWQATN-SRVKXCTJSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CN |

Introduction

Structural and Molecular Characteristics

Primary Sequence and Composition

H-Gly-Ala-Pro-Leu-OH consists of four amino acids:

-

Glycine (Gly): Neutral, smallest amino acid with high conformational flexibility.

-

Alanine (Ala): Hydrophobic, contributes to α-helix stability.

-

Proline (Pro): Cyclic structure, introduces kinks in peptide chains.

-

Leucine (Leu): Hydrophobic, stabilizes tertiary structures.

The linear sequence (Gly¹-Ala²-Pro³-Leu⁴) suggests a compact structure with potential for both rigidity (due to Pro) and hydrophobic interactions (due to Leu).

Table 1: Molecular Properties

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

H-Gly-Ala-Pro-Leu-OH is synthesized using SPPS, a standard method for peptides . Key steps include:

-

Resin Activation: Wang resin functionalized with Leu.

-

Coupling Reactions: Sequential addition of Pro, Ala, and Gly using DCC/HOBt.

-

Cleavage and Purification: TFA cleavage, followed by HPLC purification .

Table 2: Synthesis Parameters

| Step | Reagents/Conditions | Yield (Typical) |

|---|---|---|

| Leu Resin Loading | DIC, HOBt, DMF | >95% |

| Pro Coupling | DCC, HOBt, 2 hr, RT | 85–90% |

| Final Cleavage | TFA:H₂O:TIPS (95:2.5:2.5) | 70–80% |

Challenges in Synthesis

-

Proline-Induced Rigidity: Pro³ may hinder coupling efficiency, requiring extended reaction times .

-

Hydrophobic Aggregation: Leu⁴ and Pro³ increase aggregation risk, necessitating solubilizing agents like DMSO .

Biochemical and Functional Properties

Table 3: Enzyme Interaction Predictions

| Enzyme | Likely Cleavage Site | Functional Role |

|---|---|---|

| MMP-2 | Ala²-Pro³ | Tissue remodeling |

| Prolyl endopeptidase | Pro³-Leu⁴ | Neuropeptide processing |

| Leucine aminopeptidase | Gly¹-Ala² | Amino acid recycling |

Structural Mimicry and Signaling

-

Collagen Mimicry: The Pro³-Gly¹ motif resembles collagen’s Gly-X-Y repeats, potentially modulating cell-matrix interactions .

-

Bioactive Potential: Analogous peptides (e.g., Rigin in ) exhibit immunomodulatory effects, suggesting H-Gly-Ala-Pro-Leu-OH may interact with integrins or GPCRs.

| Peptide | Sequence | Application | Reference |

|---|---|---|---|

| GHK-Cu | Gly-His-Lys | Collagen synthesis | |

| H-Gly-Pro-Ala-OH | Gly-Pro-Ala | Enzyme substrate | |

| H-Gly-Ala-Pro-Leu-OH | Gly-Ala-Pro-Leu | Hypothetical similar | This work |

Research Gaps and Future Directions

-

Functional Validation: Direct studies on enzymatic cleavage and receptor binding are needed.

-

Stability Profiling: Evaluate degradation kinetics in physiological buffers.

-

Therapeutic Exploration: Screen for anti-inflammatory or pro-regenerative effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume